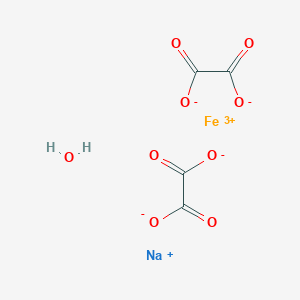
Sodium ferric oxalate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ferric oxalate hydrate is an inorganic compound with the formula Na₃[Fe(C₂O₄)₃]·nH₂O. It is known for its green color and is often used in various scientific applications due to its unique properties. This compound is a coordination complex where iron is in the +3 oxidation state, coordinated by oxalate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ferric oxalate hydrate can be synthesized by mixing solutions of sodium oxalate and ferric oxalate. The reaction proceeds as follows: [ 3 \text{Na}_2\text{C}_2\text{O}_4 + \text{Fe}_2(\text{C}_2\text{O}_4)_3 \rightarrow 2 \text{Na}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] ] The brown color of ferric oxalate is replaced by the green color of the complex anion after a few hours .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled mixing of sodium oxalate and ferric chloride solutions, followed by crystallization. The process ensures high purity and yield of the desired hydrate form.
Chemical Reactions Analysis
Types of Reactions: Sodium ferric oxalate hydrate undergoes various chemical reactions, including:
Oxidation-Reduction: The ferrioxalate anion is sensitive to light and higher-energy electromagnetic radiation, causing the decomposition of one oxalate to carbon dioxide and reduction of iron (III) to iron (II).
Substitution: The oxalate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Light or UV radiation is commonly used to induce the redox reaction.
Substitution: Various ligands such as phosphates or nitrates can be used to replace oxalate ligands.
Major Products:
Oxidation-Reduction: Carbon dioxide and iron (II) compounds.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Sodium ferric oxalate hydrate is utilized in several scientific fields:
Chemistry: It is used as a photochemical reagent due to its light sensitivity.
Biology: It serves as a model compound for studying iron coordination in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Employed in the production of light-sensitive materials for photographic processes.
Mechanism of Action
The primary mechanism by which sodium ferric oxalate hydrate exerts its effects is through its sensitivity to light. When exposed to light, the ferrioxalate anion decomposes, leading to the reduction of iron (III) to iron (II) and the release of carbon dioxide . This photochemical reaction is harnessed in various applications, including photodynamic therapy and light-sensitive materials.
Comparison with Similar Compounds
Ferric Oxalate: Fe₂(C₂O₄)₃·nH₂O, used in similar photochemical applications.
Potassium Ferrioxalate: K₃[Fe(C₂O₄)₃]·3H₂O, another light-sensitive compound used in photographic processes.
Uniqueness: Sodium ferric oxalate hydrate is unique due to its specific coordination environment and the presence of sodium ions, which can influence its solubility and reactivity compared to other ferrioxalate compounds.
Properties
Molecular Formula |
C4H2FeNaO9 |
|---|---|
Molecular Weight |
272.89 g/mol |
IUPAC Name |
sodium;iron(3+);oxalate;hydrate |
InChI |
InChI=1S/2C2H2O4.Fe.Na.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2/q;;+3;+1;/p-4 |
InChI Key |
SPSOIIBYXSIWAP-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Na+].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



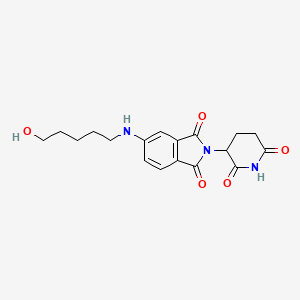
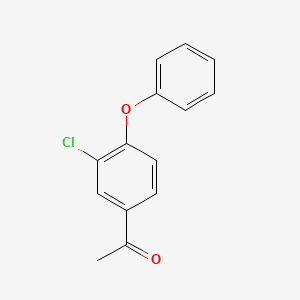
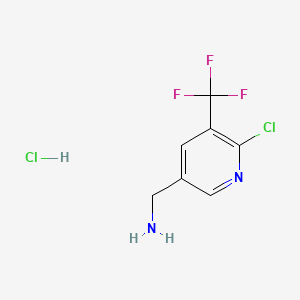
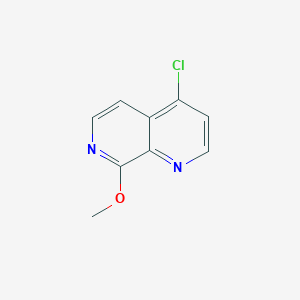

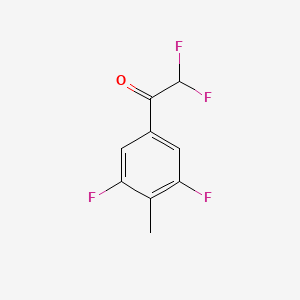
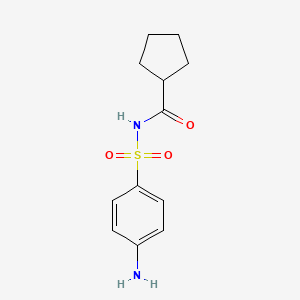
![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)
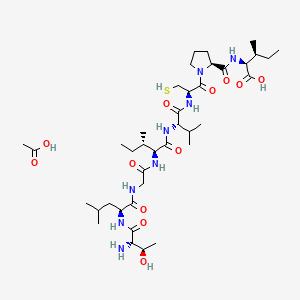
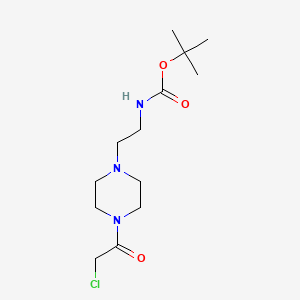
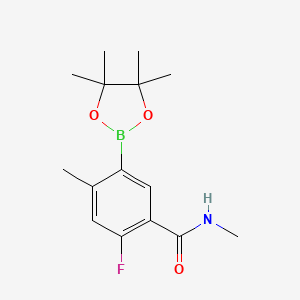
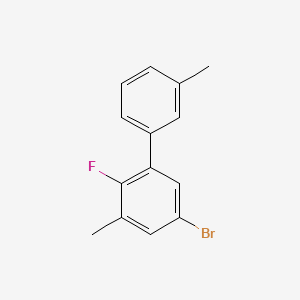
![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)
